Cas no 2248379-04-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate)

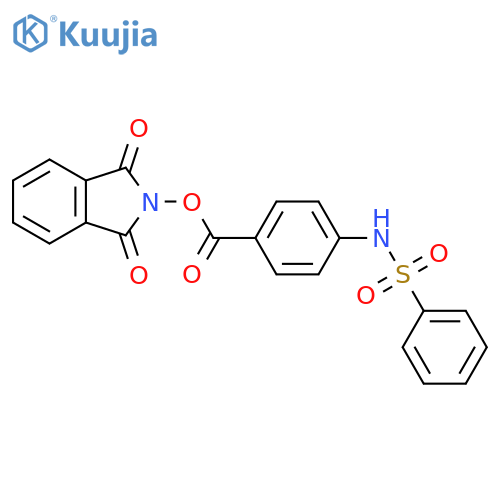

2248379-04-4 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate 化学的及び物理的性質

名前と識別子

-

- 2248379-04-4

- EN300-6524046

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate

-

- インチ: 1S/C21H14N2O6S/c24-19-17-8-4-5-9-18(17)20(25)23(19)29-21(26)14-10-12-15(13-11-14)22-30(27,28)16-6-2-1-3-7-16/h1-13,22H

- InChIKey: JWYFOXOQKQQOFC-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC=CC=1)(NC1C=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 422.05725734g/mol

- どういたいしつりょう: 422.05725734g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 30

- 回転可能化学結合数: 6

- 複雑さ: 754

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 118Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6524046-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate |

2248379-04-4 | 0.1g |

$250.0 | 2023-05-31 | ||

| Enamine | EN300-6524046-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate |

2248379-04-4 | 5g |

$825.0 | 2023-05-31 | ||

| Enamine | EN300-6524046-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate |

2248379-04-4 | 10g |

$1224.0 | 2023-05-31 | ||

| Enamine | EN300-6524046-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate |

2248379-04-4 | 0.5g |

$273.0 | 2023-05-31 | ||

| Enamine | EN300-6524046-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate |

2248379-04-4 | 1g |

$284.0 | 2023-05-31 | ||

| Enamine | EN300-6524046-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate |

2248379-04-4 | 0.25g |

$262.0 | 2023-05-31 | ||

| Enamine | EN300-6524046-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate |

2248379-04-4 | 0.05g |

$239.0 | 2023-05-31 | ||

| Enamine | EN300-6524046-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate |

2248379-04-4 | 2.5g |

$558.0 | 2023-05-31 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate 関連文献

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

2248379-04-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate) 関連製品

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬